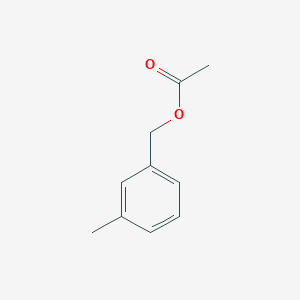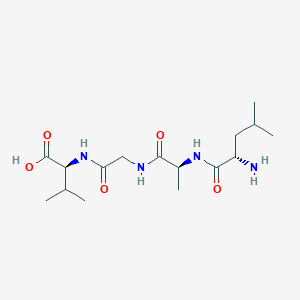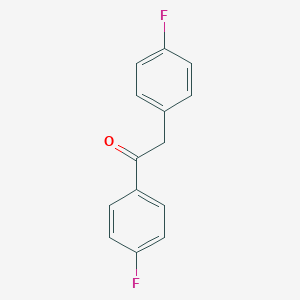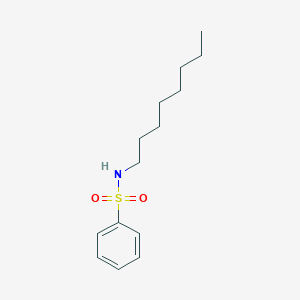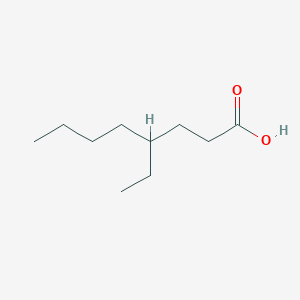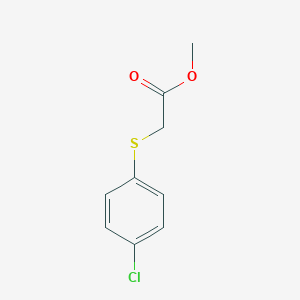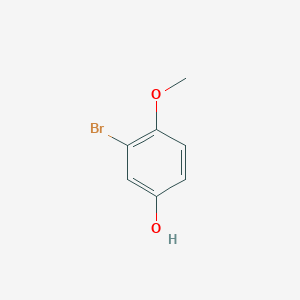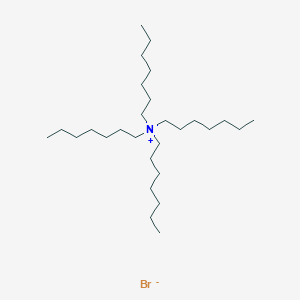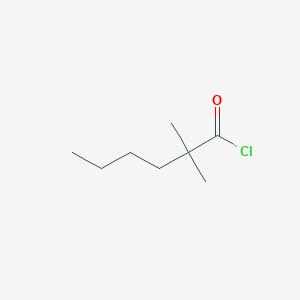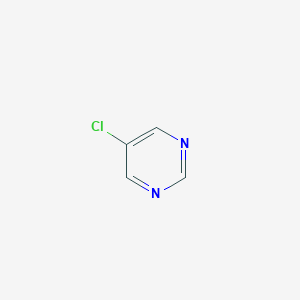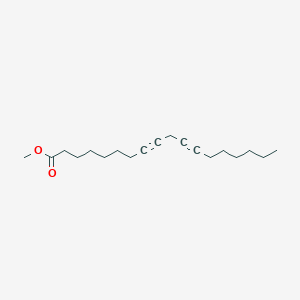
methyl octadeca-8,11-diynoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
methyl octadeca-8,11-diynoate is a chemical compound with the molecular formula C19H30O2. It is an ester derived from 8,11-octadecadiynoic acid. This compound is known for its unique structure, which includes two triple bonds within a long carbon chain. This structural feature makes it an interesting subject for various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
methyl octadeca-8,11-diynoate can be synthesized through several methods. One common approach involves the esterification of 8,11-octadecadiynoic acid with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to its ester form.
Industrial Production Methods
In an industrial setting, the production of methyl 8,11-octadecadiynoate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and controlled reaction environments ensures the production of high-quality ester suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
methyl octadeca-8,11-diynoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to different saturated or unsaturated products.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the triple bonds.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidation can yield products like carboxylic acids or ketones.
Reduction: Reduction typically produces alkenes or alkanes, depending on the extent of hydrogenation.
Substitution: Substitution reactions can result in the formation of new esters or amides.
Applications De Recherche Scientifique
methyl octadeca-8,11-diynoate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a valuable tool in studying lipid metabolism and membrane dynamics.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.
Industry: It is used in the production of specialty chemicals and materials, including coatings and adhesives.
Mécanisme D'action
The mechanism by which methyl 8,11-octadecadiynoate exerts its effects depends on the specific application. In biological systems, it may interact with enzymes involved in lipid metabolism, altering their activity and affecting cellular processes. The presence of triple bonds allows for unique interactions with molecular targets, potentially leading to novel therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 8,11-octadecadienoate: Similar in structure but contains double bonds instead of triple bonds.
Methyl 9,12-octadecadiynoate: Another isomer with triple bonds at different positions.
Methyl linoleate: Contains double bonds and is commonly found in natural oils.
Uniqueness
methyl octadeca-8,11-diynoate’s uniqueness lies in its triple bonds, which confer distinct chemical reactivity and physical properties. These features make it particularly valuable in applications requiring specific structural characteristics, such as in the synthesis of advanced materials or in biochemical research.
Propriétés
Numéro CAS |
18202-23-8 |
|---|---|
Formule moléculaire |
C19H30O2 |
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
methyl octadeca-8,11-diynoate |
InChI |
InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-7,10,13-18H2,1-2H3 |
Clé InChI |
PTNIMRRTTQLUQW-UHFFFAOYSA-N |
SMILES |
CCCCCCC#CCC#CCCCCCCC(=O)OC |
SMILES canonique |
CCCCCCC#CCC#CCCCCCCC(=O)OC |
Synonymes |
8,11-Octadecadiynoic acid methyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


